molecular formula C14H15N5OS2 B2434740 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1448072-42-1

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2434740
CAS No.: 1448072-42-1
M. Wt: 333.43
InChI Key: OYEUSHPHDHMACC-UHFFFAOYSA-N
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Description

“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide” is a novel compound that has been gaining immense attention in the scientific community. It is a derivative of 2-pyrazol-1-yl-thiazole, which has shown promising antibacterial activity .


Molecular Structure Analysis

The molecular formula of the compound is C15H14N4OS, and it has a molecular weight of 298.36. The thiazole ring in the compound consists of sulfur and nitrogen, which makes it a versatile entity in actions and reactions .

Scientific Research Applications

Chemical Reactions and Synthesis Mechanisms

The compound N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is involved in various chemical reactions and synthesis mechanisms. For instance, Ledenyova et al. (2018) explored the reaction mechanism of a related compound, ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement (Ledenyova et al., 2018).

Biological Activities and Applications

Several studies have investigated the biological activities of compounds related to this compound. For example, a study by Palkar et al. (2017) on analogs of similar compounds revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Additionally, Nassar et al. (2015) synthesized derivatives of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, showing significant effects in cancer cell lines (Nassar et al., 2015).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to this compound have been a focus of several studies. For instance, Donohue et al. (2002) prepared a library of related compounds, emphasizing the importance of structural analysis in understanding their properties (Donohue et al., 2002).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of compounds structurally related to this compound have also been explored. Basavarajaiah et al. (2008) synthesized novel compounds showing antimicrobial activity, underlining the potential of these compounds in medical applications (Basavarajaiah & Mruthyunjayaswamy, 2008).

Future Directions

2-pyrazol-1-yl-thiazoles, including this compound, can be considered as a valuable starting point for subsequent optimization and morphing . The discovery of novel antibacterial agents is a question of low interest for many large pharmaceutical companies, but there is a perpetual need for new antibiotics .

Mechanism of Action

Target of Action

Similar compounds have been reported to haveanti-tubercular potential against Mycobacterium tuberculosis strain .

Mode of Action

It’s worth noting that compounds with similar structures have shown potent anti-tubercular activity . This suggests that the compound may interact with specific proteins or enzymes in the Mycobacterium tuberculosis, inhibiting their function and thus preventing the growth or survival of the bacteria.

Biochemical Pathways

It’s plausible that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis, given its reported anti-tubercular activity .

Result of Action

Given its reported anti-tubercular activity , it can be inferred that the compound likely results in the inhibition of growth or survival of Mycobacterium tuberculosis.

Properties

IUPAC Name

2,4-dimethyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS2/c1-9-12(22-10(2)17-9)13(20)15-6-4-11-8-21-14(18-11)19-7-3-5-16-19/h3,5,7-8H,4,6H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEUSHPHDHMACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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